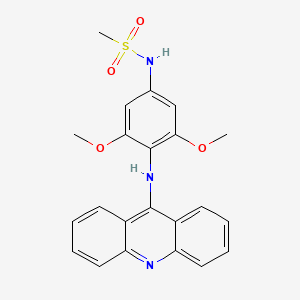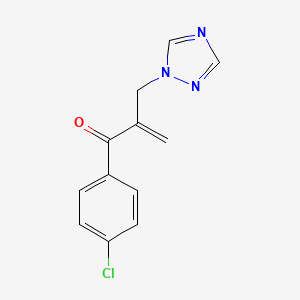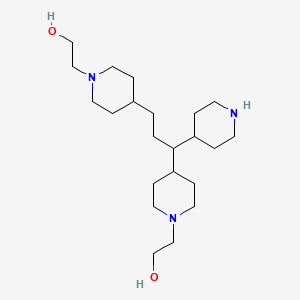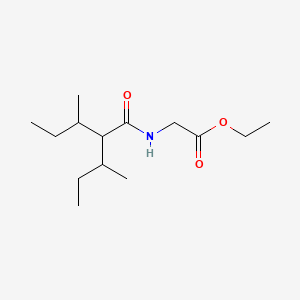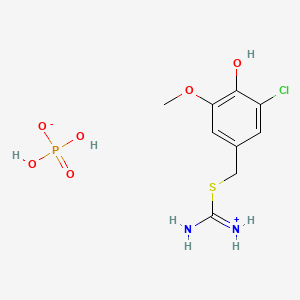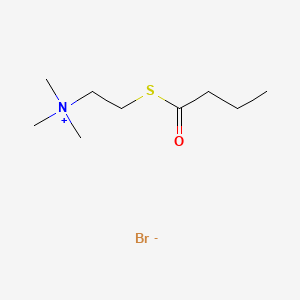
1-Chloro-4-(4-chloro-1-(4-fluorophenyl)-1-butenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE is an organic compound with the molecular formula C16H13Cl2F It is a derivative of butenylbenzene, characterized by the presence of chlorine and fluorine atoms attached to the phenyl and butenyl groups
Méthodes De Préparation
The synthesis of 1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1-(4-fluorophenyl)butan-1-one with a chlorinating agent under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the chlorination process .
Industrial production methods for this compound may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium iodide.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where halogenated aromatic compounds have shown efficacy.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE can be compared with other similar compounds, such as:
4-Chloro-1-(4-fluorophenyl)butan-1-one: This compound is a precursor in the synthesis of 1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE and shares similar chemical properties.
4-Chloro-4’-fluorobutyrophenone: Another related compound with similar structural features and reactivity.
4-Fluorobenzoylpropyl chloride: This compound is used in similar synthetic routes and has comparable applications in organic synthesis.
The uniqueness of 1-CHLORO-4-[4-CHLORO-1-(4-FLUOROPHENYL)-1-BUTENYL]BENZENE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
83929-31-1 |
|---|---|
Formule moléculaire |
C16H13Cl2F |
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
1-chloro-4-[(E)-4-chloro-1-(4-fluorophenyl)but-1-enyl]benzene |
InChI |
InChI=1S/C16H13Cl2F/c17-11-1-2-16(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h2-10H,1,11H2/b16-2- |
Clé InChI |
KGGHMPJQVZWWES-CFZMTHNTSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C(=C\CCCl)/C2=CC=C(C=C2)Cl)F |
SMILES canonique |
C1=CC(=CC=C1C(=CCCCl)C2=CC=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


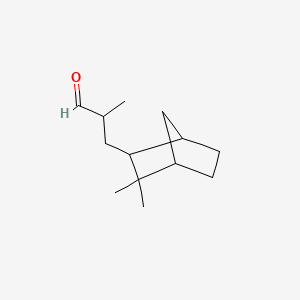
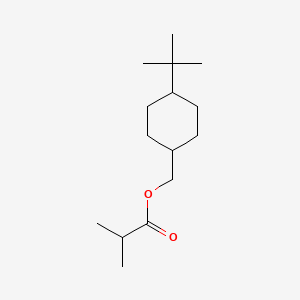
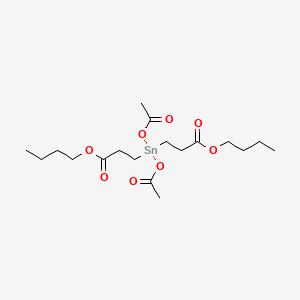
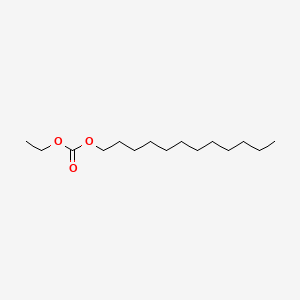

![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)

